3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)
Brand Name:
Vulcanchem
CAS No.:
176966-37-3
VCID:
VC20927665
InChI:
InChI=1S/C8H13NO3/c1-5(10)9-6-3-8(11-2)12-4-7(6)9/h6-8H,3-4H2,1-2H3/t6-,7+,8-,9?/m1/s1
SMILES:
CC(=O)N1C2C1COC(C2)OC
Molecular Formula:
C8H13NO3
Molecular Weight:
171.19 g/mol
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)
CAS No.: 176966-37-3
Cat. No.: VC20927665
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176966-37-3 |
|---|---|
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | 1-[(1R,4R,6R)-4-methoxy-3-oxa-7-azabicyclo[4.1.0]heptan-7-yl]ethanone |
| Standard InChI | InChI=1S/C8H13NO3/c1-5(10)9-6-3-8(11-2)12-4-7(6)9/h6-8H,3-4H2,1-2H3/t6-,7+,8-,9?/m1/s1 |
| Standard InChI Key | SWPIWMYYEVABPM-OBCZXFEGSA-N |
| Isomeric SMILES | CC(=O)N1[C@H]2[C@@H]1CO[C@H](C2)OC |
| SMILES | CC(=O)N1C2C1COC(C2)OC |
| Canonical SMILES | CC(=O)N1C2C1COC(C2)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator